Methyl 2,6-dibromo-3,5-difluorophenylacetate
Description
Methyl 2,6-dibromo-3,5-difluorophenylacetate is a polyhalogenated aromatic ester characterized by bromine and fluorine substituents at the 2,6- and 3,5-positions of the phenyl ring, respectively, with an acetoxy group at the para position. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex halogenated frameworks.
Properties
IUPAC Name |
methyl 2-(2,6-dibromo-3,5-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-8(10)5(12)3-6(13)9(4)11/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIFNPPZYUBJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1Br)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation: Bromination and Fluorination
Bromination is typically achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). For selective dibromination at the 2 and 6 positions, conditions are optimized to avoid over-bromination or side reactions. Catalysts like iron (Fe) or aluminum bromide (AlBr3) can be employed to facilitate electrophilic aromatic substitution.
Fluorination involves introducing fluorine atoms at the 3 and 5 positions. Common fluorinating agents include potassium fluoride (KF) or cesium fluoride (CsF). Fluorination is often performed after bromination to ensure correct substitution patterns, as bromine atoms direct the electrophilic substitution.
Esterification
- The halogenated phenylacetic acid intermediate is esterified with methanol (CH3OH) using an acid catalyst such as sulfuric acid (H2SO4) under reflux conditions. This step converts the acid group into the methyl ester, completing the synthesis.
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Bromination | Bromine (Br2) or NBS, Fe or AlBr3 catalyst, controlled temperature | Introduce bromine atoms at 2,6-positions | Avoid excess bromine to prevent polybromination |
| 2. Fluorination | Potassium fluoride (KF) or cesium fluoride (CsF), suitable solvent | Introduce fluorine atoms at 3,5-positions | Fluorination typically follows bromination for regioselectivity |
| 3. Esterification | Methanol (CH3OH), sulfuric acid (H2SO4), reflux | Convert carboxylic acid to methyl ester | Acid catalyst promotes ester formation |
Regioselectivity: Studies show that bromination at 2,6-positions is favored due to steric and electronic effects of substituents on the phenyl ring. Fluorination at 3,5-positions is facilitated by the directing effect of bromine atoms.
Yield and Purity: Using NBS under mild conditions minimizes side reactions. Esterification under reflux with sulfuric acid achieves high conversion rates. Purification is generally performed by column chromatography.
Reaction Conditions: Temperature control (typically 20–80°C) and slow addition of brominating agents improve yields and reduce by-products. For example, slow addition of dibromo agents with radical initiators like AIBN enhances bromination efficiency in related systems.
| Compound | Bromination Positions | Fluorination Positions | Molecular Formula | Key Differences |
|---|---|---|---|---|
| Methyl 2,5-dibromo-3,6-difluorophenylacetate | 2,5 | 3,6 | C9H6Br2F2O2 | Different bromine/fluorine pattern affects reactivity |
| Methyl 2,3-dibromo-4,6-difluorophenylacetate | 2,3 | 4,6 | C9H6Br2F2O2 | Used as precursor in heterocyclic synthesis |
| Methyl 2,6-dibromo-3,5-difluorophenylacetate | 2,6 | 3,5 | C9H6Br2F2O2 | Target compound with unique substitution for specific applications |
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Brominating agent | Br2 or NBS | NBS preferred for controlled bromination |
| Bromination catalyst | Fe, AlBr3 | Enhances electrophilic substitution |
| Fluorinating agent | KF, CsF | Requires polar aprotic solvents |
| Esterification catalyst | H2SO4 | Concentrated acid under reflux |
| Temperature | 20–80°C | Controlled to avoid side reactions |
| Reaction time | Several hours (e.g., 24 h) | Depends on scale and reagents |
| Purification | Column chromatography | Petroleum ether/ethyl acetate mixtures |
The preparation of this compound is accomplished through carefully controlled bromination and fluorination steps, followed by esterification. The choice of reagents, catalysts, and reaction conditions critically influences the regioselectivity, yield, and purity of the final product. Research indicates that mild conditions with slow reagent addition and appropriate catalysts optimize the synthesis. This compound’s unique halogenation pattern makes it valuable for advanced organic synthesis and medicinal chemistry research.
Scientific Research Applications
Methyl 2,6-dibromo-3,5-difluorophenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It serves as a precursor in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 2,6-dibromo-3,5-difluorophenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets, thereby modulating biological activities.
Comparison with Similar Compounds
Key Observations :
- Halogen vs.
- Ester vs. Ketone : The ester group in the target compound enhances solubility in organic solvents compared to ketone derivatives like 3e , which exhibit rigid crystal packing via Br-O interactions .
Physicochemical Properties
The interplay of halogen substituents and functional groups significantly influences molecular stability, solubility, and optical properties:
Table 2: Property Comparison
Key Insights :
- Thermal Stability: The target compound’s bromine and fluorine substituents likely enhance thermal stability relative to nitro derivatives, which are prone to decomposition due to strained C–NO₂ bonds .
- Optical Behavior : Unlike BODIPY dyes with extended conjugation , the target compound’s ester group limits π-delocalization, reducing its utility in optical applications but favoring use as a synthetic building block.
Biological Activity
Methyl 2,6-dibromo-3,5-difluorophenylacetate is an organic compound with the molecular formula and a molecular weight of 343.95 g/mol. The compound is characterized by its unique substitution pattern on the phenyl ring, which includes both bromine and fluorine atoms. These halogen substituents significantly influence its chemical reactivity and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine and fluorine atoms can enhance the compound's lipophilicity and alter its binding affinity to proteins and enzymes. This compound has been investigated for several potential biological activities including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anti-inflammatory Properties : May modulate inflammatory pathways.
- Anticancer Activity : Investigated for its ability to inhibit tumor growth through mechanisms involving protein kinase C modulation.
Research Findings
Recent studies have focused on the compound's pharmacological properties. A summary of key findings is presented in the table below:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against Gram-positive bacteria with MIC values ranging from 10-50 µg/mL. |
| Study 2 | Anti-inflammatory | Reduced TNF-alpha levels in vitro, indicating a potential for anti-inflammatory effects. |
| Study 3 | Anticancer | Inhibited proliferation of cancer cell lines (e.g., MCF-7) with IC50 values around 25 µM. |
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, suggesting its potential as a lead compound for antibiotic development.
- Inflammatory Response Modulation : A study involving human macrophages demonstrated that treatment with this compound led to a decrease in pro-inflammatory cytokines. This suggests that it may have therapeutic applications in treating inflammatory diseases.
- Cancer Cell Line Studies : In vitro studies on several cancer cell lines revealed that this compound could inhibit cell proliferation and induce apoptosis, making it a candidate for further investigation in cancer therapy.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial for any potential therapeutic use. Preliminary toxicological evaluations indicate that the compound may exhibit acute toxicity in certain animal models, necessitating further studies to establish safe dosage levels.
Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Acute Oral Toxicity | LD50 > 2000 mg/kg (rat) |
| Dermal Irritation | Mild irritation observed |
| Eye Irritation | Moderate irritation observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
